Trans-CBTBP, chemically known as trans-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide), is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound exists as a racemic mixture of two enantiomers: 1S, 3S and 1R, 3R. Its structural similarity to other inhibitors like BPTES and CB-839 positions it as a significant candidate for further pharmacological exploration .
Trans-CBTBP is classified under the category of small molecule inhibitors. It has been primarily studied in the context of its role as an allosteric inhibitor of the enzyme cystathionine gamma-lyase (cKGA), which is implicated in various metabolic pathways and cancer cell proliferation. The synthesis and characterization of trans-CBTBP have been detailed in studies focused on its inhibitory effects and structural properties .
The synthesis of trans-CBTBP involves several steps that are critical for obtaining the desired enantiomeric forms. The process typically starts with the preparation of the cyclohexane framework followed by the introduction of thiadiazole groups through condensation reactions. The final steps involve coupling reactions to attach the phenylacetamide moieties.
Trans-CBTBP features a unique molecular architecture characterized by a 1,3-di-substituted cyclohexyl linker that connects two bis(1,3,4-thiadiazole) units with phenylacetamide groups at each end. This structural configuration contributes to its biological activity by allowing specific interactions with target enzymes.
Trans-CBTBP participates in various chemical reactions primarily related to its role as an enzyme inhibitor. The interactions with cKGA involve non-covalent binding mechanisms that stabilize the enzyme-inhibitor complex.
Trans-CBTBP acts by binding to allosteric sites on cKGA, leading to conformational changes that diminish the enzyme's catalytic efficiency. This mechanism is crucial for its potential use in therapeutic applications targeting metabolic pathways in cancer cells.
Research indicates that trans-CBTBP's binding affinity can be influenced by modifications in its structure, suggesting a pathway for optimizing its efficacy as an inhibitor .
Trans-CBTBP has significant potential in scientific research, particularly in oncology. Its role as an allosteric inhibitor of cKGA positions it as a candidate for developing novel cancer therapies aimed at disrupting metabolic processes essential for tumor growth.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3